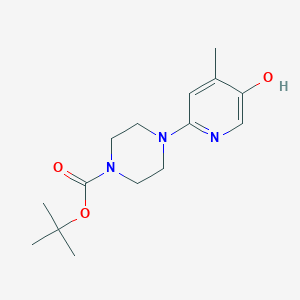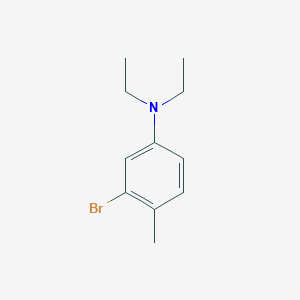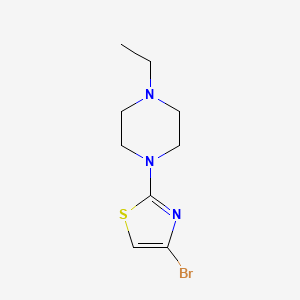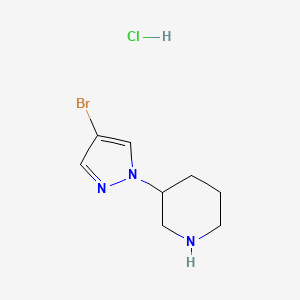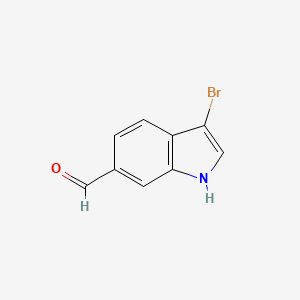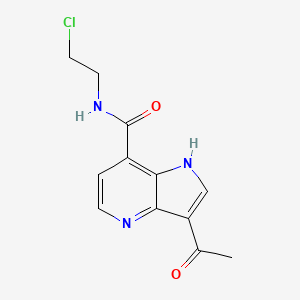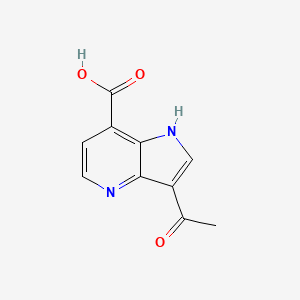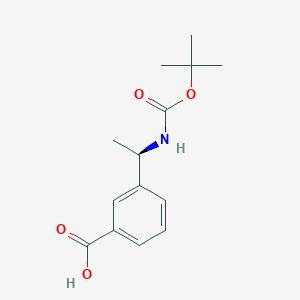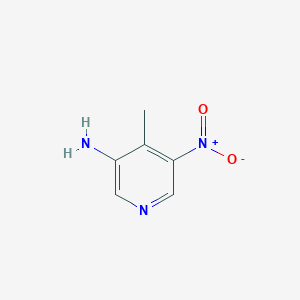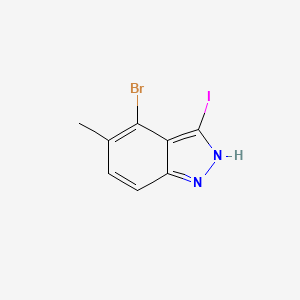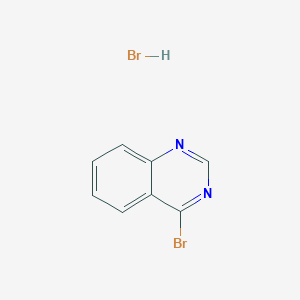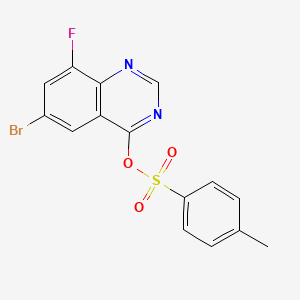
6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate
Vue d'ensemble
Description
6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C15H10BrFN2O3S and a molecular weight of 397.22 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a quinazoline core substituted with bromine, fluorine, and a sulfonate group .
Méthodes De Préparation
The synthesis of 6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the quinazoline core. The reaction conditions often include the use of brominating and fluorinating agents to introduce the bromine and fluorine atoms, respectively. The final step involves the sulfonation of the quinazoline derivative with 4-methylbenzenesulfonyl chloride under basic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement.
Analyse Des Réactions Chimiques
6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The quinazoline core can undergo oxidation or reduction reactions, altering its electronic properties.
Coupling Reactions: The sulfonate group can participate in coupling reactions, forming new carbon-sulfur bonds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites, inhibiting or modulating the activity of the target. The bromine and fluorine atoms, along with the sulfonate group, contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate can be compared with other quinazoline derivatives, such as:
6-Chloro-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate: Similar structure but with chlorine instead of bromine.
6-Bromo-8-methylquinazolin-4-yl 4-methylbenzene-1-sulfonate: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties .
Propriétés
IUPAC Name |
(6-bromo-8-fluoroquinazolin-4-yl) 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O3S/c1-9-2-4-11(5-3-9)23(20,21)22-15-12-6-10(16)7-13(17)14(12)18-8-19-15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSQQLGLEKVQKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=NC=NC3=C2C=C(C=C3F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


